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molecular formula C8H6Cl2N2O2 B8749680 N,N'-Dichloro-1,4-benzenedicarboxamide CAS No. 54614-88-9

N,N'-Dichloro-1,4-benzenedicarboxamide

Cat. No. B8749680
M. Wt: 233.05 g/mol
InChI Key: CUYNKFJGRKFACL-UHFFFAOYSA-N
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Patent
US03965172

Procedure details

16.4 grams (0.10 mols) of terephthalamide were suspended in 500 ml. of a 17% by weight hydrochloric acid solution and heated in an enamel autoclave at 34°C. Then, by means of a dosing bulb and under intensive mixing, 22.8 grams (0.32 mols) of liquid chlorine was introduced into the autoclave. With water cooling, the reaction temperature was maintained at about 35°C. The reaction pressure amounted to 10 atm. After 5 minutes, the reaction from the autoclave, filtered and the residue washed with 200 ml. of water. The residue was then dried under vacuum at 70°C. There resulted 22.6 grams (97% of theory) of N,N'-dichloro-terephthalamide.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
22.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH2:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.[ClH:13].[Cl:14]Cl>O>[Cl:13][NH:12][C:1](=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:8][Cl:14])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)N)C=C1)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
liquid
Quantity
22.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction pressure
CUSTOM
Type
CUSTOM
Details
the reaction from the autoclave
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue washed with 200 ml
CUSTOM
Type
CUSTOM
Details
The residue was then dried under vacuum at 70°C

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClNC(C1=CC=C(C(=O)NCl)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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